molecular formula C8H7ClN2O B12943861 1,7-Naphthyridin-2(1H)-one hydrochloride

1,7-Naphthyridin-2(1H)-one hydrochloride

Cat. No.: B12943861
M. Wt: 182.61 g/mol
InChI Key: USLUGGHMGSMTTJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while reduction could produce naphthyridine-2-ol.

Scientific Research Applications

1,7-Naphthyridin-2(1H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-2(1H)-one hydrochloride involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Similar structure but with a different position of the nitrogen atom.

    Quinolin-2(1H)-one: Another heterocyclic compound with a similar core structure.

Uniqueness

1,7-Naphthyridin-2(1H)-one hydrochloride is unique due to its specific arrangement of nitrogen atoms within the naphthyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

1H-1,7-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C8H6N2O.ClH/c11-8-2-1-6-3-4-9-5-7(6)10-8;/h1-5H,(H,10,11);1H

InChI Key

USLUGGHMGSMTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C=CN=C2.Cl

Origin of Product

United States

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